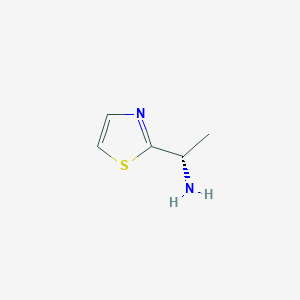

(S)-1-(Thiazol-2-YL)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOLTCNKKZZNIC-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292651 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623143-42-0 | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623143-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-2-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: A Cornerstone for Chiral Drug Development

Introduction: The Significance of Chiral Amines and the Thiazole Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity and pharmacokinetic profiles. Among these, chiral amines and heterocyclic scaffolds, particularly the thiazole ring, have emerged as privileged structures. More than 80% of all drugs and drug candidates contain amine functionality, many of which are chiral and can be challenging to prepare.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a bioisostere of various functional groups and is found in numerous natural products and approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[2][3][4][5]

(S)-1-(Thiazol-2-YL)ethanamine represents a convergence of these two critical pharmacophores. It is a chiral building block that provides a specific three-dimensional orientation for molecular interactions with biological targets, which is crucial for efficacy and reducing off-target effects.[] Its utility as a key intermediate is exemplified in the synthesis of several blockbuster drugs, making a comprehensive understanding of its properties, synthesis, and application indispensable for researchers in drug development. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its role in the synthesis of complex active pharmaceutical ingredients (APIs).

Section 1: Physicochemical Properties and Stereochemistry

The defining feature of this compound is its stereochemistry. The "(S)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom, which is directly attached to the thiazole ring, an amino group, a methyl group, and a hydrogen atom. This precise stereoconfiguration is critical for its biological activity when incorporated into a larger drug molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | [7] |

| Molecular Weight | 128.20 g/mol | [7] |

| Appearance | White crystalline solid (as hydrochloride salt) | [8] |

| Solubility | Soluble in water and ethanol (as hydrochloride salt) | [8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [7] |

| Predicted LogP | 1.1628 | [7] |

The thiazole ring itself is an electron-rich aromatic system that can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking. The primary amine group is basic and serves as a key site for salt formation or for covalent linkage to other molecular fragments.

Section 2: Strategies for Asymmetric Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is a critical step in the synthesis of drugs that incorporate this moiety. There are two primary strategies to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired (S)-enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods.[9][10] One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries or reagents. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the synthesis of a wide variety of amines.[1]

A plausible asymmetric synthesis route involves the condensation of 2-acetylthiazole with a chiral sulfinamide, followed by stereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the sulfinyl group to yield the desired chiral amine.

Diagram 1: Asymmetric Synthesis Workflow

Caption: Ritonavir inhibits HIV protease, preventing the cleavage of Gag-Pol polyproteins.

Conclusion

This compound is a high-value chiral building block that holds a significant position in the field of medicinal chemistry and drug development. Its unique combination of a stereochemically defined amine and a biologically active thiazole heterocycle makes it a sought-after intermediate for the synthesis of complex pharmaceuticals. A thorough understanding of its properties, stereoselective synthesis, and applications, as outlined in this guide, is essential for scientists and researchers aiming to develop novel and effective therapeutics. The continued exploration of new synthetic methodologies and the identification of novel applications for this versatile scaffold will undoubtedly contribute to the advancement of medicine.

References

- Ritonavir - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfm_64e-PvHahlFguQwt-kO81KrlLt1CmsklbVHfP-0GwD98ACLgds5eu6QVMGJ1t5SQrceionmmORtET6IVd5GbVyQIxKeem_lqOwUByfuD8T_-Hote8hWdzY7U-gUxjj2w==]

- Synthesis method of mirabegron - CN103193730A - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-LyJcfFmNPW6y0H3uFkiQKxnYxFDW2mehmoMPxlAJKK83lglvToHAEUdjg0zavpedP-8md_97ai5IdAcSktqxRmH18WRJvZ31BTgs8a7M_9UGd7_PzLC66ZzX0jKVewDQ-ZH_calPr2jy-ws=]

- Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method | Organic Process Research & Development - ACS Publications. [URL: https://doi.org/10.1021/acs.oprd.6b00249]

- Practical synthesis of Mirabegron - ResearchGate. [URL: https://www.researchgate.net/publication/308906972_Practical_synthesis_of_Mirabegron]

- An Improved Process For The Preparation Of Mirabegron - Quick Company. [URL: https://www.quickcompany.

- Practical synthesis of Mirabegron - JOCPR. [URL: https://www.jocpr.com/articles/practical-synthesis-of-mirabegron.pdf]

- RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [URL: https://www.gpatindia.com/ritonavir-synthesis-sar-mcq-structure-chemical-properties-and-therapeutic-uses/]

- Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm960040x]

- Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ritonavir]

- Ritonavir synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/155213-67-5.htm]

- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828555/]

- Cas 947662-64-8,1-(Thiazol-2-yl)ethanamine HCl | lookchem. [URL: https://www.lookchem.com/cas-947/947662-64-8.html]

- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29155410/]

- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45480390]

- (R)-1-(thiazol-2-yl)ethanaMine hydrochloride - ChemBK. [URL: https://www.chembk.com/en/product/detail/144163-98-4]

- 432047-36-4 | 1-(Thiazol-2-yl)ethanamine - ChemScene. [URL: https://www.chemscene.com/products/1-(Thiazol-2-yl)ethanamine-CS-W008693.html]

- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF - ResearchGate. [URL: https://www.researchgate.

- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES - Erbil Polytechnic University. [URL: https://staff.epu.edu.iq/sardasht.

- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [URL: https://www.hindawi.com/journals/jchem/2022/2908252/]

- Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]

- N-(Thiazol-2-yl)acetamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961131/]

- An Overview of Thiazole Derivatives and its Biological Activities. [URL: https://ijcrt.org/papers/IJCRT2309252.pdf]

- 1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(5-ethyl-1,3-thiazol-2-yl)ethan-1-amine]

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539167/]

- Chiral Resolution and Separation Services - BOC Sciences. [URL: https://www.bocsci.

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8011985/]

- Chiral resolution - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Chiral_resolution.html]

- 2-Thiazolylethylamine | C5H8N2S | CID 87653 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiazolylethylamine]

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1446]

- Synthesis of some thiazole and phthalazine compounds from schiff bases - Acta Scientific. [URL: https://actascientific.com/ASMS/pdf/ASMS-03-0130.pdf]

- Chiral Resolution Screening | Solid State - Onyx Scientific. [URL: https://www.onyx-scientific.

- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. [URL: https://ellman.chem.yale.edu/research/asymmetric-synthesis-amines]

- Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_B0207_E.pdf]

- Asymmetric synthesis of novel (1H-benzo[d]imidazol -2-ylthio) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23614279/]

- Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23776083/]

- Asymmetric aza-Mannich Addition: Synthesis of Modified Chiral 2-(ethylthio)-thiazolone Derivatives With Anticancer Potency - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21344918/]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Chiral_resolution [chemeurope.com]

Technical Monograph: (S)-1-(Thiazol-2-yl)ethanamine

The following technical guide is structured to serve as an authoritative reference for the synthesis, characterization, and application of (S)-1-(Thiazol-2-yl)ethanamine , a critical chiral building block in medicinal chemistry.

Executive Summary

This compound is a high-value chiral

Chemical Identity & Physical Properties[1][2][3][4]

| Parameter | Specification |

| Chemical Name | This compound Hydrochloride |

| Common Synonyms | (S)-1-(2-Thiazolyl)ethylamine HCl; (S)- |

| CAS Number (HCl) | 623143-42-0 |

| CAS Number (Racemate) | 947662-64-8 |

| Molecular Formula | |

| Molecular Weight | 164.66 g/mol (Salt); 128.19 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Chirality | (S)-enantiomer (Levorotatory in most solvents, check specific rotation) |

Synthesis & Manufacturing Protocols

To ensure high enantiopurity, two primary methodologies are recommended: Chemical Asymmetric Synthesis (via Ellman’s Auxiliary) and Biocatalytic Transamination .

Method A: Asymmetric Synthesis via Ellman’s Sulfinamide

This method is preferred for small-to-medium scale (gram to kilogram) synthesis due to its reliability and high stereocontrol.

Mechanism: The condensation of 2-acetylthiazole with (S)-tert-butanesulfinamide yields a chiral ketimine. Subsequent reduction with a bulky hydride source proceeds through a cyclic transition state (Cram-chelation model), delivering the amine with high diastereoselectivity.

Protocol:

-

Imine Formation:

-

Charge a reactor with 2-Acetylthiazole (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq).

-

Add solvent: THF (anhydrous).

-

Add Lewis Acid catalyst:

(2.0 eq). -

Heat to

for 12-18 hours. Monitor by TLC/LCMS for disappearance of ketone. -

Workup: Quench with brine, filter through Celite, and concentrate to obtain the sulfinyl ketimine.

-

-

Diastereoselective Reduction:

-

Dissolve the ketimine in THF at

. -

Slowly add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq). Note: The choice of reducing agent and temperature dictates the diastereomeric ratio (dr).

-

Stir for 4 hours, allowing temperature to rise to

. -

Workup: Quench with

, extract with EtOAc.

-

-

Deprotection:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

-

Precipitate the product by adding

.[1] Filter the white solid.

-

Figure 1: Workflow for Ellman's Sulfinamide-mediated asymmetric synthesis.

Method B: Biocatalytic Transamination (Green Chemistry)

For scale-up and higher atom economy, enzymatic transamination using

Protocol:

-

Screening: Screen a library of (S)-selective

-transaminases (e.g., from Vibrio fluvialis or engineered variants) against 2-acetylthiazole. -

Reaction Setup:

-

Substrate: 2-Acetylthiazole (50 mM).

-

Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).

-

Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).

-

Buffer: Phosphate buffer (pH 7.0 - 8.0).

-

Temp:

.

-

-

Purification: Acidify to pH 2, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract amine into DCM, then treat with HCl gas to form the salt.

Quality Control & Analytics

Trustworthiness in data is paramount. The following methods validate the identity and purity of the synthesized compound.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.

-

Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Thiazole absorbance).

-

Expected Retention: (R)-isomer elutes first (typically), (S)-isomer elutes second. Note: Confirm elution order with racemic standard.

NMR Validation

-

NMR (400 MHz, DMSO-

-

9.0 (br s, 3H,

- 7.9 (d, 1H, Thiazole C4-H)

- 7.8 (d, 1H, Thiazole C5-H)

- 4.8 (q, 1H, Chiral CH)

-

1.6 (d, 3H,

-

9.0 (br s, 3H,

Figure 2: Quality Control Decision Tree for batch release.

Applications in Drug Discovery[1][5][8]

This compound serves as a specialized pharmacophore .

-

Kinase Inhibitors: The thiazole ring acts as a hinge binder or hydrophobic space filler, while the chiral amine directs the rest of the molecule into the solvent-exposed region or a specific back-pocket.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (MW < 130 for free base) and high ligand efficiency, it is an ideal fragment for screening against novel targets.

-

Peptidomimetics: Used as a bioisostere for amino acids (e.g., Alanine) to improve metabolic stability against proteases.

Safety & Handling (MSDS Highlights)

-

Hazards: The HCl salt is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The free base is volatile and likely corrosive.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at

. -

Handling: Use a fume hood. Avoid dust formation.

References

-

LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl Product Information. Retrieved from [2]

-

ChemBK. (2024). This compound hydrochloride Properties and CAS. Retrieved from

-

Ellman, J. A., et al. (1997).[1] Asymmetric Synthesis of Amines via tert-Butanesulfinamide. Yale University / Ellman Lab. Retrieved from

-

Sigma-Aldrich. (n.d.). Ellman's Sulfinamides: Versatile Chiral Auxiliaries. Retrieved from

-

PubChem. (2025). 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Related Compound Data). National Library of Medicine. Retrieved from

Sources

Navigating the Chiral Landscape of 1-(Thiazol-2-YL)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(Thiazol-2-YL)ethanamine is a pivotal chiral building block in modern drug discovery, possessing a stereocenter that profoundly influences its pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, offering in-depth insights into its stereoisomers, methods for their separation and analysis, and the underlying principles that govern these processes. Recognizing the critical importance of enantiopurity in pharmaceutical development, this document serves as a practical resource for researchers engaged in the synthesis, purification, and characterization of stereoisomerically defined 1-(Thiazol-2-YL)ethanamine and its derivatives. Methodologies for both classical diastereomeric salt resolution and enzymatic kinetic resolution are detailed, alongside robust analytical techniques for the determination of enantiomeric excess.

The Significance of Chirality in 1-(Thiazol-2-YL)ethanamine

The therapeutic potential of many bioactive molecules is intrinsically linked to their three-dimensional structure. 1-(Thiazol-2-YL)ethanamine, with its chiral center at the carbon atom bearing the amino group, exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(Thiazol-2-YL)ethanamine and (S)-1-(Thiazol-2-YL)ethanamine.

Figure 1: Enantiomers of 1-(Thiazol-2-YL)ethanamine.

The distinct spatial arrangement of substituents around the chiral center dictates how each enantiomer interacts with other chiral molecules, such as biological receptors and enzymes. This stereoselectivity can lead to significant differences in their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Consequently, the ability to isolate and characterize the individual enantiomers of 1-(Thiazol-2-YL)ethanamine is of paramount importance in the development of safe and effective pharmaceuticals.[1][2]

Strategies for Obtaining Enantiomerically Pure 1-(Thiazol-2-YL)ethanamine

The preparation of enantiomerically pure 1-(Thiazol-2-YL)ethanamine can be approached through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis Approaches

While a comprehensive review of the asymmetric synthesis of all aminothiazole derivatives is beyond the scope of this guide, it is pertinent to highlight promising strategies that can be adapted for 1-(Thiazol-2-YL)ethanamine. Asymmetric synthesis of related Δ2-thiazolines has been achieved with high enantiomeric excess using methods like the Sharpless asymmetric dihydroxylation.[3] Furthermore, asymmetric protonation of catalytically generated enamines presents another powerful tool for establishing the stereocenter in chiral amines.[4] These approaches, while requiring significant developmental effort, offer the advantage of producing the desired enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.

Chiral Resolution of Racemic 1-(Thiazol-2-YL)ethanamine

Chiral resolution remains a widely employed and practical method for obtaining enantiomerically pure amines on both laboratory and industrial scales. The core principle involves the conversion of the enantiomeric pair into a mixture of diastereomers, which, due to their different physical properties, can be separated.

A robust and time-tested method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like 1-(Thiazol-2-YL)ethanamine, chiral acids such as tartaric acid and its derivatives are excellent candidates for resolving agents.

Figure 2: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol: Chiral Resolution with (R,R)-Tartaric Acid

-

Rationale: This protocol is based on the well-established principle of diastereomeric salt resolution. The choice of (R,R)-tartaric acid is due to its availability and proven efficacy in resolving a wide range of primary amines. The selection of the solvent system is critical and often requires empirical optimization to achieve a significant difference in the solubility of the two diastereomeric salts.

-

Materials:

-

Racemic 1-(Thiazol-2-YL)ethanamine

-

(R,R)-(+)-Tartaric acid

-

Methanol (anhydrous)

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(Thiazol-2-YL)ethanamine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalents of (R,R)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. For further crystallization, the flask can be stored at a lower temperature (e.g., 4 °C) for several hours to overnight.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

-

Liberation of the Free Amine: Dissolve the collected crystals in water and basify the solution with 2 M sodium hydroxide until the pH is >10. Extract the liberated amine with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Recovery of the Other Enantiomer: The mother liquor can be treated in a similar manner (basification, extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.

-

-

Self-Validation: The success of the resolution is determined by the enantiomeric excess (ee) of the isolated amine, which must be analyzed by a suitable chiral analytical method (see Section 3). The process can be optimized by varying the solvent, temperature, and stoichiometry of the resolving agent.

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. Lipases are particularly effective for the resolution of amines through enantioselective acylation.[5] In this process, the enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated based on their different chemical properties.

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Rationale: This protocol is adapted from established procedures for the lipase-catalyzed resolution of chiral amines.[3][5] Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for such transformations. The choice of an acyl donor like vinyl acetate is advantageous as the byproduct, acetaldehyde, is volatile and easily removed.

-

Materials:

-

Racemic 1-(Thiazol-2-YL)ethanamine

-

Immobilized Candida antarctica Lipase B (CALB)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

-

Procedure:

-

Reaction Setup: To a solution of racemic 1-(Thiazol-2-YL)ethanamine (1.0 equivalent) in an anhydrous organic solvent, add immobilized CALB (e.g., 10-50% by weight of the amine).

-

Acylation: Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) and monitored over time.

-

Monitoring: The progress of the reaction and the enantiomeric excess of the remaining amine and the acylated product should be monitored by chiral HPLC (see Section 3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

-

Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the acylated amine and the unreacted amine can be separated by column chromatography or acid-base extraction.

-

-

Self-Validation: The effectiveness of the enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a successful resolution. Optimization of solvent, temperature, and acyl donor may be necessary to achieve optimal results.

Stereoselective Analysis: Quantifying Enantiomeric Purity

The determination of the enantiomeric excess (ee) is a critical step in any stereoselective synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

-

Rationale: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a broad range of chiral compounds, including amines.[6][7][8][9][10]

-

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® series)

-

-

Method Development:

-

Column Screening: A preliminary screening of different chiral columns is recommended to identify a suitable stationary phase that provides at least partial separation of the enantiomers.

-

Mobile Phase Optimization: The mobile phase composition is then optimized to improve the resolution. For normal-phase HPLC, mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are commonly used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to improve peak shape and resolution for basic analytes like 1-(Thiazol-2-YL)ethanamine.

-

Flow Rate and Temperature: The flow rate and column temperature can also be adjusted to fine-tune the separation.

-

-

Data Analysis:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

-

Stereoselectivity in the Biological Activity of Aminothiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][11][12][13][14][15][16][17] While specific data comparing the pharmacological profiles of the individual enantiomers of 1-(Thiazol-2-YL)ethanamine are not extensively published, the principles of stereoselectivity in drug action are well-established. The differential interaction of enantiomers with chiral biological targets often leads to one enantiomer being significantly more potent or having a different pharmacological effect than the other. Therefore, for any drug development program involving 1-(Thiazol-2-YL)ethanamine, the synthesis and biological evaluation of the individual enantiomers are critical steps.

Conclusion

The stereochemistry of 1-(Thiazol-2-YL)ethanamine is a critical consideration for its application in drug discovery and development. This guide has provided a comprehensive overview of the strategies for obtaining and analyzing the enantiomers of this important chiral building block. By understanding the principles of asymmetric synthesis, chiral resolution, and stereoselective analysis, researchers can effectively navigate the chiral landscape of 1-(Thiazol-2-YL)ethanamine and unlock its full therapeutic potential. The detailed protocols provided herein serve as a practical starting point for laboratory work, with the understanding that empirical optimization is often necessary to achieve the desired outcomes.

References

-

Bengtsson, C., Nelander, H., & Almqvist, F. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 19(30), 9916–9922. [Link]

-

Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8527. [Link]

-

McLean, L. A., et al. (2021). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. ChemRxiv. [Link]

-

Wang, Y., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Journal of Chromatographic Science, 52(8), 838–843. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. (n.d.). SciELO. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Abdelgawad, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22. [Link]

-

Immobilized Protein Stationary Phases. (n.d.). Chiral Technologies. [Link]

-

Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. (2024). ResearchGate. [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2020). National Center for Biotechnology Information. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chiraltech.com [chiraltech.com]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrevlett.com [chemrevlett.com]

- 16. excli.de [excli.de]

- 17. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (S)-1-(Thiazol-2-YL)ethanamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of (S)-1-(Thiazol-2-YL)ethanamine

Authored by: A Senior Application Scientist

Foreword: The Significance of this compound in Modern Drug Discovery

This compound is a chiral amine containing a thiazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. The thiazole ring is a key structural component in numerous biologically active compounds, including some antimicrobial and anticancer agents.[1][2] The specific stereochemistry of the amine group in the (S)-enantiomer can be crucial for its pharmacological activity, as stereoisomers often exhibit different binding affinities to biological targets. Therefore, unambiguous structural characterization of this molecule is paramount for researchers in drug development and related scientific fields.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific enantiomer are limited, this document synthesizes predicted data based on the analysis of its structural components and comparison with related known compounds. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, purification, and characterization of this and similar chiral molecules.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these energy states. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR that provides information about the functional group and electronic nature of the atom.

Furthermore, the magnetic fields of neighboring nuclei can influence each other, a phenomenon known as spin-spin coupling . This interaction causes the splitting of NMR signals into multiplets, and the pattern of this splitting reveals the number of adjacent non-equivalent protons. The coupling constant (J) , measured in Hertz (Hz), quantifies the magnitude of this interaction and provides valuable information about the dihedral angle between coupled protons, which is crucial for stereochemical assignments.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 (thiazole) | ~7.7 - 7.9 | Doublet (d) | ~3.0 - 4.0 | 1H |

| H-5 (thiazole) | ~7.2 - 7.4 | Doublet (d) | ~3.0 - 4.0 | 1H |

| CH (methine) | ~4.5 - 4.7 | Quartet (q) | ~6.5 - 7.5 | 1H |

| NH₂ (amine) | ~1.5 - 2.5 | Broad Singlet (br s) | - | 2H |

| CH₃ (methyl) | ~1.6 - 1.8 | Doublet (d) | ~6.5 - 7.5 | 3H |

Interpretation:

-

The two protons on the thiazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region due to coupling with each other.[3]

-

The methine proton (CH) adjacent to the chiral center is expected to be a quartet due to coupling with the three protons of the methyl group.

-

The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

-

The methyl protons (CH₃) will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | ~168 - 172 |

| C-4 (thiazole) | ~142 - 145 |

| C-5 (thiazole) | ~118 - 121 |

| CH (methine) | ~50 - 55 |

| CH₃ (methyl) | ~22 - 25 |

Interpretation:

-

The C-2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, is expected to be the most deshielded.

-

The other two thiazole carbons (C-4 and C-5) will have distinct chemical shifts reflecting their positions in the heterocyclic ring.[4]

-

The aliphatic carbons of the ethanamine side chain (CH and CH₃) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would be a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. Typical parameters would include a spectral width of 220 ppm and a longer relaxation delay.

-

Data Processing: Process the acquired free induction decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Chapter 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles of IR Spectroscopy

Molecules are not static; their bonds are constantly vibrating (stretching, bending, etc.). Each type of vibration has a characteristic frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed as wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, we can identify the presence of specific functional groups.[5]

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its amine and thiazole functionalities.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (thiazole) | 1600 - 1650 | Medium |

| C=C stretch (thiazole) | 1450 - 1550 | Medium |

| N-H bend (amine) | 1550 - 1650 | Medium to Strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-S stretch (thiazole) | 600 - 800 | Weak to Medium |

Interpretation:

-

The presence of a primary amine will be indicated by the N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[6]

-

The characteristic absorptions of the thiazole ring, including C=N and C=C stretching, will be observed in the fingerprint region (below 1700 cm⁻¹).[7]

-

Aliphatic and aromatic C-H stretching vibrations will be visible around 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Theoretical Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion (M⁺) and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, and the resulting mass spectrum is a plot of relative intensity versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure, as weaker bonds tend to break more readily.[8][9]

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Formula: C₅H₈N₂S, Molecular Weight: 128.20 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10]

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 128 | [C₅H₈N₂S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₄H₅N₂S]⁺ | Loss of a methyl radical (•CH₃) |

| 84 | [C₄H₄S]⁺• | Cleavage of the C-C bond adjacent to the thiazole ring |

| 44 | [C₂H₆N]⁺ | Cleavage of the C-C bond adjacent to the thiazole ring |

Interpretation:

-

The molecular ion peak is expected at m/z 128.

-

A common fragmentation pathway for compounds with an ethylamine side chain is the loss of a methyl radical, leading to a peak at m/z 113.

-

Cleavage of the bond between the chiral carbon and the thiazole ring would result in two characteristic fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via direct infusion for ESI or through a gas chromatograph (GC-MS) for EI.

-

Ionization: Ionize the sample using the chosen method (e.g., electron impact at 70 eV).

-

Mass Analysis: Separate the ions in the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Chapter 4: Integrated Spectroscopic Analysis Workflow

The elucidation of a chemical structure is most effective when data from multiple spectroscopic techniques are integrated.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Chapter 5: Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the theoretical principles behind each technique and carefully interpreting the predicted spectra, researchers can confidently characterize this important chiral building block. The experimental protocols and integrated workflow presented here offer a practical framework for the successful structural elucidation of this and related molecules, thereby supporting advancements in drug discovery and development.

References

-

LookChem. 1-(Thiazol-2-yl)ethanamine HCl. [Link]

-

Marinov, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3307. [Link]

-

Stoyanov, S., et al. (2022). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Chemical Technology and Metallurgy, 57(5), 989-996. [Link]

-

ResearchGate. I.R Spectrum of Thiazole Amide Compound {1}. [Link]

-

ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

-

Szafranski, F., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]

-

Gontijo, J. V. P., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16738. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

-

MOST Wiedzy. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. [Link]

-

ResearchGate. The FTIR spectra of the Ti samples with monoethanolamine on the surface. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling. [Link]

-

Mărgăritescu, I., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6653. [Link]

-

ResearchGate. (PDF) Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

Larina, L. I., et al. (2007). 1H, 13C, 15N and 19F NMR study of acetylation products of heterocyclic thiosemicarbazones. Magnetic Resonance in Chemistry, 45(8), 667-73. [Link]

-

Finetech Industry Limited. 2-Thiazol-2-yl-ethylamine | CAS: 18453-07-1. [Link]

-

FooDB. Showing Compound Ethanamine (FDB003242). [Link]

-

mzCloud. 2-[4-(1-Adamantyl)-1,3-thiazol-2-yl]pyrazine. [Link]

-

Krueger, C. G., et al. (2015). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Journal of Agricultural and Food Chemistry, 63(7), 1918-25. [Link]

-

ATB. Ethylamine | C 2 H 7 N | MD Topology | NMR | X-Ray. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. [Link]

-

Research Square. Mass spectral study of 3-[2-(3,5-dimethylpyrazol)thiazol]-2H-chromen-2-one. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to (S)-1-(Thiazol-2-YL)ethanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Modern Drug Development

(S)-1-(Thiazol-2-YL)ethanamine is a chiral primary amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a stereocenter adjacent to a thiazole ring, is a key pharmacophoric element in a variety of biologically active molecules. The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a prevalent scaffold in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions.[1][2] The specific stereochemistry of the (S)-enantiomer is often crucial for the desired therapeutic effect, highlighting the importance of enantiomerically pure starting materials in drug discovery and development.[3] This in-depth guide provides a comprehensive overview of the commercial availability, synthetic routes, and key applications of this compound, offering valuable insights for researchers and scientists in the pharmaceutical industry.

Commercial Availability: Securing a Reliable Supply of a Key Chiral Intermediate

The accessibility of high-purity this compound is a critical first step for any research or development program. This chiral amine is commercially available from a number of specialized chemical suppliers, typically as the hydrochloride salt to improve stability and handling. When sourcing this building block, it is essential to consider factors such as enantiomeric purity, chemical purity, available quantities, and lead times.

| Supplier | Product Name | CAS Number | Typical Purity | Available Forms |

| King-Pharm | This compound hydrochloride | 2323582-65-4 | ≥95% | Hydrochloride Salt |

| BLDpharm | 1-(Thiazol-2-yl)ethanamine hydrochloride | 947662-64-8 | ≥96% | Hydrochloride Salt |

| LookChem | 1-(Thiazol-2-yl)ethanamine HCl | 947662-64-8 | Inquiry | Hydrochloride Salt |

| ChemBK | (R)-1-(thiazol-2-yl)ethanaMine hydrochloride | 623143-43-1 | Inquiry | Hydrochloride Salt (R-enantiomer also available) |

Note: CAS numbers may vary between the free base and its salts. It is crucial to verify the specific form being purchased.

Synthetic Methodologies: Accessing Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, and chiral resolution, which separates the desired enantiomer from a racemic mixture. The choice of method often depends on factors such as scale, cost, and available expertise.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers an elegant and often more efficient route to the desired enantiomer by avoiding the loss of 50% of the material inherent in classical resolution. A common strategy involves the asymmetric reduction of a prochiral ketone, 2-acetylthiazole.

Caption: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Acetylthiazole

-

Catalyst Preparation: In a nitrogen-purged glovebox, a chiral ruthenium catalyst, such as (S,S)-Ts-DPEN-Ru, is prepared according to established literature procedures.

-

Reaction Setup: To a solution of 2-acetylthiazole (1.0 eq) in an appropriate solvent (e.g., isopropanol), the chiral ruthenium catalyst (0.01-0.1 mol%) is added.

-

Hydrogenation: The reaction mixture is stirred under a positive pressure of hydrogen gas or with a hydrogen donor like formic acid/triethylamine at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: The solvent is removed under reduced pressure, and the resulting chiral alcohol, (S)-1-(thiazol-2-yl)ethanol, is purified by column chromatography.

-

Conversion to Amine: The purified alcohol is then converted to the corresponding amine via a two-step sequence: activation of the hydroxyl group (e.g., mesylation) followed by nucleophilic substitution with an azide source and subsequent reduction.

The causality behind this experimental choice lies in the high enantioselectivities often achieved with well-defined chiral catalysts, making it a reliable method for producing the desired enantiomer in high purity.

Chiral Resolution: Separating Enantiomers from a Racemic Mixture

Chiral resolution is a classical and widely used method for obtaining enantiomerically pure compounds.[3] This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization.[4]

Caption: Chiral resolution of racemic 1-(Thiazol-2-YL)ethanamine.

Experimental Protocol: Diastereomeric Salt Resolution with Tartaric Acid

-

Salt Formation: Racemic 1-(thiazol-2-yl)ethanamine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent is added slowly with stirring.

-

Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: The precipitated salt is collected by filtration and washed with a small amount of cold solvent. The enantiomeric excess of the amine in the salt can be determined at this stage by chiral HPLC after liberating a small sample.

-

Recrystallization (if necessary): The isolated salt is recrystallized from a suitable solvent to improve its diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free this compound, which can then be extracted with an organic solvent.

The trustworthiness of this protocol lies in its self-validating nature; the progress of the resolution can be monitored at each crystallization step by analyzing the enantiomeric excess of the amine.

Applications in Drug Discovery: A Versatile Chiral Building Block

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the combination of the reactive primary amine, which allows for the facile introduction of diverse functionalities, and the thiazole ring, which can participate in key binding interactions with biological targets.[5] While specific drug names containing this exact fragment are not always publicly disclosed in early development, the 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs, including some antivirals and kinase inhibitors.[1][2]

The primary application of this compound is as a chiral building block for the construction of more complex molecules where the stereochemistry at the ethylamine side chain is critical for biological activity.

Quality Control and Analytical Methods: Ensuring Purity and Stereochemical Integrity

The quality of this compound is paramount for its successful application in pharmaceutical synthesis. Rigorous analytical methods are required to confirm its chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[6][7] The separation of the enantiomers of 1-(thiazol-2-yl)ethanamine can be achieved using a chiral stationary phase (CSP).

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or similar, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).

-

Flow Rate: Typically around 1.0 mL/min.

The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of this compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (Illustrative, in CDCl₃):

-

Thiazole protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methine proton (CH): A quartet adjacent to the methyl group.

-

Methyl protons (CH₃): A doublet coupled to the methine proton.

-

Amine protons (NH₂): A broad singlet.

Expected ¹³C NMR Spectral Data (Illustrative, in CDCl₃):

-

Thiazole carbons: Signals in the aromatic region.

-

Methine carbon (CH): A signal in the aliphatic region.

-

Methyl carbon (CH₃): A signal in the aliphatic region.

The integration of the proton signals and the number of carbon signals can be used to confirm the structure and assess the presence of impurities.[8]

Conclusion

This compound is a valuable and commercially accessible chiral building block for the pharmaceutical industry. Its synthesis can be achieved through both asymmetric routes and classical resolution, with the choice of method depending on project-specific requirements. The thiazole moiety and the defined stereocenter make it a key component in the design and synthesis of novel therapeutic agents. Rigorous analytical quality control using techniques such as chiral HPLC and NMR spectroscopy is essential to ensure the purity and stereochemical integrity of this critical intermediate, ultimately contributing to the successful development of new medicines.

References

-

LookChem. (n.d.). 1-(Thiazol-2-yl)ethanamine HCl. Retrieved from [Link]

-

Z. A. Mohd Yusof, N. A. Mohd Nordin, N. H. Abd. Razik & S. A. Mohd Ali. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). (R)-1-(thiazol-2-yl)ethanaMine hydrochloride. Retrieved from [Link]

-

Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2015). ResearchGate. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

N-(Thiazol-2-yl)acetamide. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2008). N-(Thiazol-2-yl)acetamide. Retrieved from [Link]

-

Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chem Rev Lett, 8, 720-740. Retrieved from [Link]

-

Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies, 10(5), 1-4. Retrieved from [Link]

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm, 25(40), 5735-5753. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(Thiazol-2-yl)ethanamine hydrochloride. Retrieved from [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. (2020). ResearchGate. Retrieved from [Link]

- Process for resolving chiral acids with 1-aminoindan-2-ols. (1997). Google Patents.

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2015). Dhaka University Journal of Pharmaceutical Sciences, 14(1), 75-82. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022). MDPI. Retrieved from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 5. Cas 947662-64-8,1-(Thiazol-2-yl)ethanamine HCl | lookchem [lookchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

Safety and handling of (S)-1-(Thiazol-2-YL)ethanamine

An In-Depth Technical Guide to the Safe Handling of (S)-1-(Thiazol-2-YL)ethanamine for Research and Development Applications

Introduction

This compound is a chiral primary amine featuring a thiazole heterocycle. This structural motif is of significant interest to the pharmaceutical and agrochemical industries. The thiazole ring is a key pharmacophore found in numerous biologically active compounds, prized for its ability to engage in a wide range of interactions with biological targets.[1][2] As a chiral building block, the (S)-enantiomer provides a crucial starting point for the stereoselective synthesis of complex molecules, particularly in the development of novel therapeutics targeting neurological and psychiatric disorders.[3]

Given its reactive nature as a primary amine and its inherent biological activity, a thorough understanding of its safe handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in an analysis of its structure, data from analogous compounds, and established laboratory safety principles. The focus is not merely on procedural steps but on the underlying causality, enabling scientists to build a robust and self-validating culture of safety.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the compound's properties and potential hazards. While a specific, peer-reviewed safety data sheet (SDS) for the (S)-enantiomer free base is not widely available, a reliable hazard profile can be inferred from its structural components—a primary amine and a thiazole ring—and data from closely related analogues.

Physicochemical Properties

The following table summarizes the known and inferred properties of 1-(Thiazol-2-yl)ethanamine and its salts. Researchers must consult the supplier-specific SDS for the exact specifications of the material in hand.

| Property | Value / Description | Source |

| Chemical Name | This compound | - |

| Synonyms | (S)-1-(2-Thiazolyl)ethylamine | - |

| CAS Number | 947662-64-8 (for HCl salt) | [3] |

| Molecular Formula | C₅H₈N₂S | [3] |

| Molecular Weight | 128.19 g/mol (Free Base) | [3] |

| Appearance | Likely a solid or liquid. | Inferred from analogs |

| Storage Temperature | Recommended: Inert atmosphere, Room Temperature or Refrigerated. | [3] |

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, the following GHS classification should be assumed for risk assessment purposes pending a specific SDS. The primary hazards stem from its potential irritant and corrosive properties as an amine and its acute toxicity.

| Hazard Class | GHS Code | Description | Rationale / Analog Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6] |

| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation / damage | [4][7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][6][8] |

Toxicological Profile

The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion.

-

Skin and Eye Contact : As a primary amine, the compound is expected to be irritating and potentially corrosive to skin and eyes upon direct contact.[4][7] Prolonged contact may lead to chemical burns. The thiazole moiety can also contribute to skin sensitization in some individuals.

-

Inhalation : Vapors or aerosols may cause irritation to the respiratory tract.[4][9] Due to its role in synthesizing neuroactive compounds, systemic effects following inhalation cannot be ruled out.

-

Ingestion : The compound is considered harmful if swallowed, with potential for gastrointestinal irritation and systemic toxicity.[4][5][7]

Risk Assessment Workflow

Before any laboratory work commences, a thorough risk assessment must be performed. The following workflow provides a logical framework for this process.

Caption: PPE Selection Logic Diagram.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for preventing accidents and maintaining the integrity of the compound.

General Handling Procedures

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify that an appropriate spill kit and emergency eyewash/shower station are accessible. [9]2. Aliquotting : Weigh the compound within the fume hood. To minimize contamination and static discharge, weigh the material in a sealed container (e.g., a tared vial) rather than directly on a weigh boat.

-

Manipulation : Use compatible materials (e.g., glass, stainless steel). As an amine, this compound is basic and will react with acids. Keep away from strong oxidizing agents, acid chlorides, and acid anhydrides, as reactions can be exothermic and vigorous. [7][10][11]4. Heating/Ignition : Keep away from open flames, hot surfaces, and other sources of ignition. [9][10]While not classified as flammable, general prudence with organic compounds is warranted.

-

Post-Handling : After use, decontaminate all surfaces and equipment. Tightly seal the container before returning it to storage. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Storage Requirements

Proper storage is crucial for both safety and chemical stability.

-

Container : Store in the original, tightly sealed container to prevent reaction with atmospheric CO₂ or moisture.

-

Location : Keep in a cool, dry, and well-ventilated area designated for chemical storage. [6][10]The area should be secure and accessible only to authorized personnel.

-

Segregation : Store separately from incompatible materials, especially strong acids and oxidizing agents. [10][11]* Temperature : While room temperature storage may be acceptable, refrigeration in an appropriate (non-sparking) unit is often preferred for long-term stability of amines.

Emergency Procedures

Preparedness for emergencies can significantly mitigate the consequences of an accident. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [9][12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [9][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [9] |

Accidental Release Measures (Spills)

For small spills inside a chemical fume hood:

-

Alert : Alert personnel in the immediate area.

-

Isolate : Restrict access to the area.

-

PPE : Don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. A respirator may be necessary depending on the spill size and vapor concentration.

-

Absorb : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.

-

Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-